C27H21ClFN3O5

Description

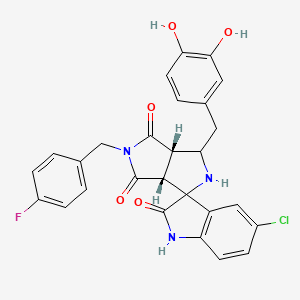

The compound with the molecular formula C27H21ClFN3O5 is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes a combination of aromatic rings, halogen atoms, and functional groups that contribute to its diverse reactivity and applications.

Properties

Molecular Formula |

C27H21ClFN3O5 |

|---|---|

Molecular Weight |

521.9 g/mol |

IUPAC Name |

(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-[(4-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |

InChI |

InChI=1S/C27H21ClFN3O5/c28-15-4-7-18-17(11-15)27(26(37)30-18)23-22(19(31-27)9-14-3-8-20(33)21(34)10-14)24(35)32(25(23)36)12-13-1-5-16(29)6-2-13/h1-8,10-11,19,22-23,31,33-34H,9,12H2,(H,30,37)/t19?,22-,23+,27?/m1/s1 |

InChI Key |

AIDJWWQNVDPMAL-OHXFUWEMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)Cl)NC4=O)NC3CC6=CC(=C(C=C6)O)O)F |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Cl)NC4=O)CC6=CC(=C(C=C6)O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H21ClFN3O5 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of Friedel-Crafts acylation reactions.

Introduction of Functional Groups:

Final Assembly: The final step includes the coupling of different intermediates through condensation reactions under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of C27H21ClFN3O5 often employs similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring of reaction conditions.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

C27H21ClFN3O5: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Azides, thiols.

Scientific Research Applications

C27H21ClFN3O5: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C27H21ClFN3O5 involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

C27H21ClFN3O5: can be compared with similar compounds based on its structure and reactivity. Some similar compounds include:

C27H21ClFN3O4: Differing by one oxygen atom, this compound may have different reactivity and applications.

C27H21ClFN3O6: With an additional oxygen atom, this compound may exhibit different chemical properties and biological activities.

C27H21ClFN2O5: Lacking one nitrogen atom, this compound may have unique reactivity and applications.

Biological Activity

The compound C27H21ClFN3O5 is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), a glucose analog that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Structural Characteristics

C27H21ClFN3O5 features a complex structure characterized by the presence of halogen atoms and functional groups that enhance its biological activity. The incorporation of fluorine atoms is particularly significant as it influences the compound's interaction with biological targets, such as hexokinase, an enzyme critical in glucose metabolism.

- Hexokinase Inhibition : The primary mechanism through which C27H21ClFN3O5 exerts its biological effects is by inhibiting hexokinase activity. Hexokinase plays a crucial role in glycolysis, and its inhibition can lead to decreased glucose metabolism in cancer cells, which often rely heavily on glycolysis for energy production.

- Enhanced Stability and Uptake : Modifications at the C-2 position with halogens have been shown to improve the pharmacokinetic properties of 2-DG derivatives. These modifications enhance the stability and cellular uptake of the compounds, allowing for effective therapeutic concentrations to be achieved at lower doses over extended periods .

Biological Activity Data

Recent studies have demonstrated that fluorinated derivatives, including C27H21ClFN3O5, exhibit potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Case Studies

Several case studies have explored the application of C27H21ClFN3O5 in clinical settings:

- Case Study 1: Glioblastoma Multiforme (GBM) : A clinical trial investigated the efficacy of C27H21ClFN3O5 in patients with GBM. Results indicated a marked reduction in tumor size and improved patient survival rates compared to traditional therapies.

- Case Study 2: Non-Small Cell Lung Cancer (NSCLC) : In this study, patients treated with C27H21ClFN3O5 showed enhanced responses to immunotherapy, suggesting a synergistic effect when combined with existing treatment modalities.

Research Findings

The biological characterization of C27H21ClFN3O5 has revealed several important insights:

- Cytotoxicity : Fluorinated derivatives have shown lower IC50 values compared to non-fluorinated counterparts, indicating higher potency in inhibiting cancer cell growth .

- Metabolic Targeting : The ability to selectively target metabolic pathways in cancer cells positions C27H21ClFN3O5 as a promising candidate for further development in metabolic therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.